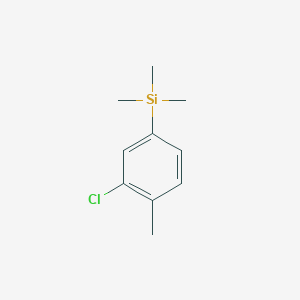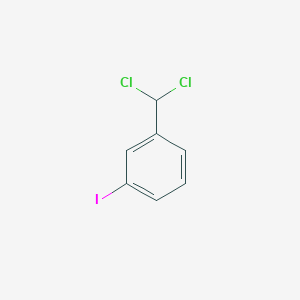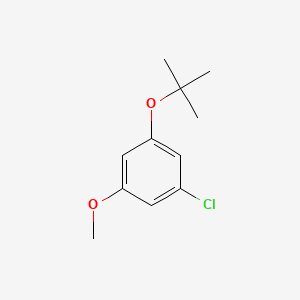![molecular formula C16H23NO5 B13689323 tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate: is an organic compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is characterized by the presence of a tert-butyl group, an ethoxy group, and a Cbz (carbobenzyloxy) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
The synthesis of tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate typically involves multiple steps. One common method includes the following steps :
Starting Materials: tert-Butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, and carbon dioxide.
Reaction Steps:
Analyse Des Réactions Chimiques
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate depends on its intended use. In chemical reactions, it acts as a reagent that participates in various transformations, such as nucleophilic substitution and esterification. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and catalysts.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate can be compared with similar compounds such as:
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: This compound contains a chlorosulfonyl group instead of a Cbz-amino group, making it more reactive in certain chemical reactions.
tert-Butyl 2-[(2-hydroxyethyl)amino]acetate: This compound has a hydroxyethyl group instead of an ethoxy group, which affects its reactivity and applications.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate: This compound has a similar structure but with an ethyl group instead of a tert-butyl group, influencing its physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
tert-butyl 2-[2-(phenylmethoxycarbonylamino)ethoxy]acetate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(18)12-20-10-9-17-15(19)21-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,19) |
Clé InChI |
WKWHDLIYFZGDCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


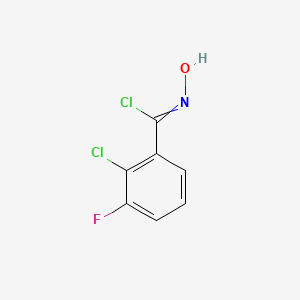
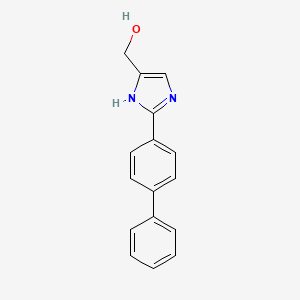
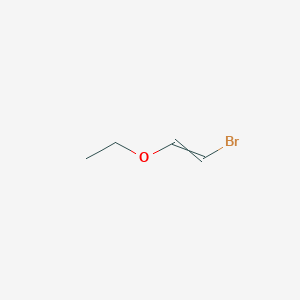

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)
